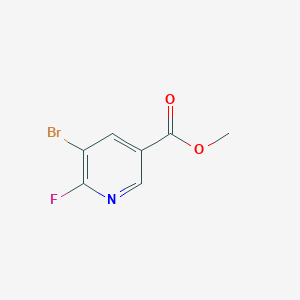

Methyl 5-bromo-6-fluoronicotinate

Description

Significance of Pyridine (B92270) Derivatives as Heterocyclic Building Blocks

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif found in a wide range of biologically active compounds, including vitamins and alkaloids. researchgate.net Its unique electronic properties, arising from the nitrogen atom's presence, make it a versatile scaffold in drug development and the creation of functional materials. numberanalytics.comfiveable.me Pyridine and its derivatives are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and other important industrial chemicals. researchgate.netnumberanalytics.comallen.in Their ability to act as ligands, participate in various chemical reactions, and form hydrogen bonds contributes to their widespread use. algoreducation.comnih.gov The pyridine skeleton is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov

Strategic Importance of Halogenation in Modulating Reactivity and Properties

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into organic molecules, is a powerful strategy for fine-tuning a compound's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com The introduction of halogens can enhance a molecule's reactivity, making it a valuable intermediate for subsequent chemical transformations. allen.innumberanalytics.com It can also alter properties such as boiling point, solubility, and stability. numberanalytics.com In medicinal chemistry, the addition of halogen atoms, particularly fluorine, can significantly improve a drug's therapeutic potential. mt.com Halogenated compounds serve as crucial intermediates in the synthesis of more complex structures, for instance, through cross-coupling reactions. mt.com

Overview of Methyl 5-bromo-6-fluoronicotinate within the Nicotinate (B505614) Family

This compound is a halogenated derivative of nicotinic acid, a form of vitamin B3. It belongs to the broader class of nicotinates, which are esters of nicotinic acid. This specific compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 6-position of the pyridine ring, along with a methyl ester group at the 3-position. This unique substitution pattern makes it a highly versatile building block in organic synthesis. The presence of two different halogen atoms offers orthogonal reactivity, allowing for selective chemical transformations at each halogenated site.

Research Landscape and Emerging Trends for Functionalized Pyridines

The development of new methods for the synthesis and functionalization of pyridines is an active area of research. nih.gov A significant challenge has been the direct and selective functionalization of the pyridine ring, particularly at positions that are not electronically favored for reaction. nih.govresearchgate.net Recent breakthroughs have focused on innovative strategies to achieve functionalization at these difficult-to-access positions, such as the meta-position. innovations-report.comuni-muenster.de These advancements are expected to accelerate the development of novel pyridine-containing drugs and organic functional materials. innovations-report.comuni-muenster.de The focus is on creating more efficient, selective, and environmentally friendly synthetic methods. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-6-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUXTVUEKYOYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612143 | |

| Record name | Methyl 5-bromo-6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405939-62-0 | |

| Record name | Methyl 5-bromo-6-fluoro-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405939-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromo-6-fluoropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Bromo 6 Fluoronicotinate

Established Synthetic Routes and Reaction Pathways

The synthesis of Methyl 5-bromo-6-fluoronicotinate can be approached through several established chemical transformations. These routes typically involve the strategic introduction of the bromine and fluorine substituents, followed by the esterification of the carboxylic acid functionality.

Direct Halogenation Strategies

Direct halogenation of a pre-existing nicotinic acid or ester framework is a common approach to introduce the required bromo and fluoro groups. The regioselectivity of these reactions is a critical factor, governed by the electronic nature of the pyridine (B92270) ring and the directing effects of the existing substituents.

One plausible pathway involves the bromination of a 6-fluoronicotinate precursor. The fluorine atom at the 6-position deactivates the pyridine ring towards electrophilic substitution, but the directing effect of the ring nitrogen and the ester group can guide the incoming electrophile. The use of brominating agents such as N-bromosuccinimide (NBS) in the presence of an acid catalyst is a standard method for such transformations.

Alternatively, the synthesis can commence from a brominated pyridine precursor, followed by fluorination. For instance, a 5-bromonicotinic acid derivative could undergo fluorination. However, direct fluorination of an aromatic ring often requires specialized and highly reactive fluorinating agents.

Esterification and Transesterification Approaches

The esterification of the corresponding carboxylic acid, 5-bromo-6-fluoronicotinic acid, is a fundamental and widely employed method for the synthesis of this compound. This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This classic Fischer-Speier esterification is a reversible process, and to drive the equilibrium towards the product, an excess of methanol is often used, or the water formed during the reaction is removed. bldpharm.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. bldpharm.com

Recent advancements in esterification include the use of heterogeneous catalysts, which offer advantages in terms of ease of separation and reusability. For instance, metal-organic frameworks (MOFs) like UiO-66-NH2 have been shown to be effective catalysts for the esterification of fluorinated aromatic carboxylic acids with methanol. rsc.org Although not specifically reported for 5-bromo-6-fluoronicotinate, this approach presents a promising avenue for process optimization.

Transesterification, the conversion of one ester to another, is a less common but viable route. For example, if an ethyl or other alkyl ester of 5-bromo-6-fluoronicotinic acid were available, it could be converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst.

Multistep Synthetic Sequences from Precursor Pyridines

The synthesis of this compound is most commonly achieved through a multi-step sequence starting from readily available pyridine derivatives. These sequences allow for the controlled and regioselective introduction of the necessary functional groups.

One logical and frequently utilized pathway begins with the synthesis of 5-bromonicotinic acid or 6-fluoronicotinic acid.

Synthesis starting from Nicotinic Acid: Nicotinic acid can be brominated to yield 5-bromonicotinic acid. belnauka.by This intermediate can then potentially be fluorinated, although this step can be challenging. A more common approach is to synthesize 6-hydroxynicotinic acid, which can then be converted to 6-chloronicotinic acid. Halogen exchange fluorination can then be employed to introduce the fluorine atom. A study on the preparation of Methyl 5-chloro-6-fluoronicotinate from Methyl 5,6-dichloronicotinate demonstrates the feasibility of such a halogen exchange reaction. This suggests that a similar transformation of a 5-bromo-6-chloro or 5,6-dibromonicotinate could be a viable route.

Synthesis starting from other substituted Pyridines: Alternatively, the synthesis can start from a pyridine derivative that already contains some of the required functionality. For instance, the synthesis of 5-bromo-6-fluoropyridine-3-amine has been described, which could potentially be converted to the target compound through a series of transformations including diazotization and Sandmeyer-type reactions to replace the amino group with a cyano or carboxyl group, followed by esterification.

A general representation of a plausible multi-step synthesis is outlined below:

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Oxidation | 3-Picoline | Oxidizing agent (e.g., KMnO4, HNO3) | Nicotinic Acid |

| 2 | Bromination | Nicotinic Acid | Br2, Lewis Acid | 5-Bromonicotinic Acid |

| 3 | Halogenation | 5-Bromonicotinic Acid | Chlorinating agent | 5-Bromo-6-chloronicotinic Acid |

| 4 | Fluorination | 5-Bromo-6-chloronicotinic Acid | Fluorinating agent (e.g., KF) | 5-Bromo-6-fluoronicotinic Acid |

| 5 | Esterification | 5-Bromo-6-fluoronicotinic Acid | Methanol, Acid catalyst | This compound |

Advanced Synthetic Techniques and Optimization

To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound, advanced techniques and optimization strategies are continuously being explored.

Catalytic Systems for Enhanced Yield and Selectivity

The use of advanced catalytic systems can significantly enhance the yield and selectivity of the key synthetic steps.

For the halogenation steps , transition metal catalysts can play a crucial role. For instance, copper(II) halides have been used for the regioselective chlorination and bromination of aniline (B41778) derivatives, and similar principles could be applied to pyridine systems. The choice of catalyst and reaction conditions can influence the position of halogenation.

In esterification reactions , as mentioned earlier, solid acid catalysts and metal-organic frameworks are being investigated as greener and more efficient alternatives to traditional homogeneous acid catalysts. rsc.org These catalysts can lead to higher yields, easier product purification, and the potential for continuous flow processes.

Regioselective Synthesis of Substituted Nicotinates

Achieving the desired regiochemistry is paramount in the synthesis of polysubstituted pyridines like this compound. Several strategies have been developed to control the position of functionalization on the pyridine ring.

One powerful method for regioselective functionalization is directed ortho-metalation (DoM). In this approach, a directing group on the pyridine ring, such as an amide or a methoxy (B1213986) group, directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting lithiated species can then be quenched with an electrophile to introduce a substituent at a specific position. While not directly reported for this specific target molecule, this strategy is widely used in pyridine chemistry.

Furthermore, the inherent electronic properties of the pyridine ring and the influence of existing substituents are key to controlling regioselectivity in electrophilic aromatic substitution reactions. The electron-withdrawing nature of the nitrogen atom generally directs electrophiles to the 3- and 5-positions. The presence of other substituents, such as the fluorine atom at the 6-position and the ester group at the 3-position in a precursor, will further modulate the reactivity and regioselectivity of subsequent halogenation steps. Careful consideration of these electronic effects is crucial for designing a successful regioselective synthesis.

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical practices has led to the exploration of greener alternatives for the synthesis of compounds like this compound. Key areas of focus include the use of safer solvents, alternative energy sources, and catalytic methods to improve reaction efficiency and reduce environmental impact.

One significant advancement is the adoption of microwave-assisted synthesis. ajrconline.org Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. ajrconline.org For the esterification of carboxylic acids, microwave irradiation can provide rapid and uniform heating, which can enhance the rate of reaction and minimize the formation of byproducts. ajrconline.org The synthesis of various esters has been shown to be more efficient under microwave conditions compared to conventional heating.

The choice of solvent is another critical aspect of green chemistry. While traditional syntheses may employ chlorinated solvents, greener alternatives are increasingly being investigated. Acetonitrile, for instance, has been identified as a more environmentally benign solvent for certain esterification reactions, such as the Steglich esterification. jove.comnih.gov The use of such solvents can significantly reduce the environmental footprint of the synthetic process. Furthermore, the development of solvent-free reaction conditions represents an ideal green chemistry approach, minimizing waste at the source.

Catalysis also plays a pivotal role in greening the synthesis of esters. The use of solid acid catalysts, for example, can simplify the purification process as the catalyst can be easily filtered off from the reaction mixture. This avoids the need for aqueous workups to remove soluble acid catalysts, thereby reducing water consumption and waste generation.

Purification and Isolation Methodologies in Academic Research

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the reaction mixture. In an academic research context, this typically involves a combination of extraction, chromatography, and crystallization techniques to achieve the desired level of purity.

Following the esterification reaction, a standard workup procedure involves quenching the reaction mixture, often with a mild base such as a saturated sodium bicarbonate solution, to neutralize any remaining acid. The product is then typically extracted into an organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine to remove any residual water-soluble impurities, and then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. The solvent is subsequently removed under reduced pressure to yield the crude product.

Chromatographic Techniques for High Purity

For the purification of moderately polar compounds like this compound, column chromatography is a widely used and effective technique. This method separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.

Stationary Phase: The most common stationary phase for the purification of this compound is silica (B1680970) gel (SiO₂). The polar nature of silica gel allows for the separation of compounds based on their polarity.

Mobile Phase: The choice of mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent and a slightly more polar solvent is typically used. For this compound, a common mobile phase system is a mixture of hexanes and ethyl acetate. The polarity of the eluent is gradually increased by increasing the proportion of ethyl acetate to effectively elute the target compound from the column while leaving more polar impurities adsorbed to the silica gel. The progress of the separation is monitored by thin-layer chromatography (TLC).

| Parameter | Description |

| Stationary Phase | Silica Gel (SiO₂) |

| Mobile Phase System | Hexanes/Ethyl Acetate Gradient |

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

Table 2: Typical Column Chromatography Parameters for the Purification of this compound

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the final purification of solid compounds. The process relies on the principle that the solubility of a compound in a given solvent is dependent on temperature. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

For this compound, a common solvent system for recrystallization is a mixture of a polar solvent like ethanol (B145695) or methanol and a non-polar solvent such as hexanes or heptane. The crude solid is dissolved in a minimal amount of the hot polar solvent, and the non-polar solvent is then added dropwise until the solution becomes slightly turbid. Upon slow cooling to room temperature, and subsequently in an ice bath, the purified compound crystallizes out of the solution, leaving impurities behind in the mother liquor. The resulting crystals are then collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.

The selection of the appropriate solvent system and the rate of cooling are crucial parameters that influence the size and purity of the resulting crystals. A slow cooling process generally leads to the formation of larger and purer crystals.

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom inductively withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions, making the ring less susceptible to electrophilic aromatic substitution compared to benzene. nih.gov The presence of additional electron-withdrawing groups, such as the fluorine atom and the methyl nicotinate (B505614) group in Methyl 5-bromo-6-fluoronicotinate, further deactivates the ring towards electrophiles.

Conversely, this electron deficiency makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing substituents stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during nucleophilic attack, thereby facilitating the reaction.

Reactivity of the Bromine Moiety for Cross-Coupling

The bromine atom at the C-5 position is a key handle for introducing molecular complexity through metal-catalyzed cross-coupling reactions. In palladium-catalyzed processes, the reactivity of the carbon-halogen bond is a critical factor. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The general reactivity trend for halogens in this step is I > Br > Cl > F. nih.gov

This established reactivity hierarchy makes the C-5 bromine atom the primary site for selective cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds while the C-6 fluorine atom typically remains intact under these conditions. This chemoselectivity is fundamental to its utility as a building block in multi-step syntheses.

Role of Fluorine in Directing Reactivity and Electronic Effects

The fluorine atom at the C-6 position significantly influences the electronic properties and reactivity of the pyridine ring.

Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect drastically lowers the electron density of the pyridine ring, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, fluorine is a remarkably effective activating group and can also serve as an excellent leaving group, often superior to other halogens. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. nih.govacs.org While the C-Br bond is the primary site for cross-coupling, the activating effect of the C-6 fluorine facilitates potential SNAr reactions at this position under specific conditions with strong nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond of this compound is an ideal site for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org For this compound, the reaction would selectively occur at the C-5 position.

The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the pyridine ring to form a palladium(II) intermediate. This is generally the rate-determining step. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The presence of fluorine can sometimes present challenges in Suzuki couplings of fluorinated heterocycles, but successful couplings are often achieved with robust catalyst systems and specific bases like cesium fluoride (B91410) (CsF) or cesium carbonate. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Coupling Partner |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane/Water | Arylboronic Acid |

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene or Dioxane | Arylboronic Acid |

| Pd₂(dba)₃ | PCy₃ | CsF | Dioxane | Heteroarylboronic Ester |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. wikipedia.org This reaction transforms the C-Br bond of this compound into a C-N bond, providing access to a wide range of substituted aminopyridines.

The mechanism is similar to the Suzuki coupling and involves an oxidative addition, formation of a palladium-amido complex after deprotonation of the amine by the base, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective.

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination

| Palladium Precursor | Ligand | Base | Solvent | Amine Source |

|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | Primary/Secondary Amines |

| Pd₂(dba)₃ | XPhos or RuPhos | K₂CO₃ or Cs₂CO₃ | Dioxane or THF | Anilines, Heterocyclic Amines |

| PdCl₂(dppf) | - | LiHMDS | Toluene | Ammonia Equivalents |

Sonogashira, Heck, and Stille Coupling Variants

Other important cross-coupling reactions can be employed to functionalize the C-5 position.

Sonogashira Coupling: This reaction forms a C-C bond between the C-5 bromine and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org It is a highly reliable method for synthesizing aryl-alkyne structures and is typically conducted under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org

Heck Reaction: The Heck reaction couples the C-5 bromide with an alkene (e.g., acrylates, styrenes) to form a new, substituted alkene. organic-chemistry.org The reaction is palladium-catalyzed and requires a base to neutralize the HBr formed. A key feature of the Heck reaction is its typical trans selectivity in the product olefin. organic-chemistry.org While aryl bromides are suitable substrates, they can sometimes be less reactive than aryl iodides. beilstein-journals.org

Stille Coupling: The Stille reaction involves the coupling of the C-5 bromide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The catalytic cycle is analogous to other cross-coupling reactions. A significant disadvantage of the Stille coupling is the toxicity and difficulty in removing the tin byproducts. organic-chemistry.org

Table 3: Overview of Other Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Key Feature |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Forms C(sp²)-C(sp) bonds |

| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Forms substituted alkenes, often with trans selectivity |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Tolerates a wide range of functional groups |

Modifications of the Ester Functionality

The methyl ester group at the C-3 position of this compound is a versatile handle for further chemical transformations. Standard manipulations of this ester allow for its conversion into other key functional groups such as carboxylic acids, amides, and alcohols.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromo-6-fluoronicotinic acid. This transformation is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous/organic solvent system (e.g., water/methanol (B129727) or water/THF). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group. A final acidification step with a strong acid (e.g., HCl) is required to protonate the resulting carboxylate salt and yield the neutral carboxylic acid. The resulting 5-bromo-6-fluoronicotinic acid is a key intermediate for the synthesis of amides and other derivatives.

Amides can be prepared from this compound through several routes. Direct aminolysis, the reaction of the ester with an amine, is possible but often requires high temperatures or is limited to highly nucleophilic amines.

A more common and efficient method involves a two-step process. First, the ester is hydrolyzed to 5-bromo-6-fluoronicotinic acid as described above. The resulting carboxylic acid is then coupled with a primary or secondary amine to form the desired amide. This coupling reaction typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with an amine to provide the amide.

The ester functionality can be reduced to a primary alcohol, yielding (5-bromo-6-fluoropyridin-3-yl)methanol. This transformation requires a strong hydride reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice for this reduction, capable of readily converting esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the delivery of hydride ions to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then eliminates methoxide. A second hydride addition to the intermediate aldehyde yields an alkoxyaluminate species. Subsequent workup with water and/or acid is necessary to quench excess hydride reagent and protonate the alkoxide to afford the final alcohol product.

A milder alternative for this reduction is diisobutylaluminium hydride (DIBAL-H), which can, under carefully controlled temperature conditions (typically low temperatures like -78 °C), reduce esters to aldehydes. However, if excess DIBAL-H is used or the reaction is allowed to warm, reduction to the primary alcohol will occur.

Cyclization and Annulation Reactions Involving this compound

The strategic placement of functional groups on the this compound scaffold allows it to serve as a precursor for the synthesis of fused heterocyclic systems. Through appropriate functionalization, typically at the C-5 and C-6 positions, intramolecular cyclization reactions can be initiated to construct new rings fused to the pyridine core, leading to structures like furopyridines or thienopyridines. rsc.org

One of the most powerful strategies for forming cyclic structures from aryl halides is the intramolecular Heck reaction. nih.govresearchgate.net A plausible pathway for the intramolecular cyclization of a this compound derivative would first involve a cross-coupling reaction to install a side chain containing an alkene. For example, a Stille or Suzuki coupling could be used to attach a pent-4-enyl group at the C-5 position. The resulting molecule, containing both the aryl bromide and a tethered alkene, could then undergo an intramolecular Heck reaction.

In this palladium-catalyzed process, oxidative addition of the Pd(0) catalyst into the C-Br bond would be followed by migratory insertion of the tethered alkene into the newly formed aryl-palladium bond. researchgate.net This insertion typically follows a 5-exo-trig or 6-exo-trig pathway, depending on the length of the tether, to form a new five- or six-membered ring. A final β-hydride elimination step would regenerate the alkene within the newly formed ring system and the Pd(0) catalyst, completing the catalytic cycle. nih.gov

Another potential pathway involves the initial functionalization at the C-6 position. Substitution of the fluorine atom with a nucleophile containing a reactive moiety (e.g., an O-allyl or N-allyl group) followed by a cross-coupling reaction at the C-5 position to introduce another reactive partner could set the stage for a variety of intramolecular cyclization cascades, including radical cyclizations or other transition-metal-catalyzed annulations. These strategies highlight the utility of this compound as a versatile building block for constructing complex, polycyclic heteroaromatic compounds.

Comparative Reactivity Studies with Analogous Halogenated Nicotinates

The reactivity of this compound can be better understood by comparing it with other halogenated nicotinates. The nature and position of the halogen substituents significantly impact the chemical behavior of the pyridine ring.

In di-halogenated pyridines, the different halogens exhibit distinct reactivities. For instance, in 5-bromo-2-fluoropyridine, the fluorine atom is generally more susceptible to nucleophilic aromatic substitution, while the bromine atom is more reactive in palladium-catalyzed cross-coupling reactions. ossila.com This differential reactivity allows for selective functionalization of the pyridine ring.

When comparing this compound with its chloro-analogue, Methyl 5-bromo-6-chloronicotinate, differences in reactivity are expected. The carbon-fluorine bond is stronger than the carbon-chlorine bond, which generally makes the fluoro-substituted compound less reactive towards nucleophilic substitution at that position. However, the strong electron-withdrawing nature of fluorine can activate the ring towards nucleophilic attack at other positions.

The table below provides a comparison of the calculated properties of this compound with a related chlorinated analogue.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |

| This compound | C7H5BrFNO2 | 234.02 | PXHKAVXJQLVUBI-UHFFFAOYSA-N |

| Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | 250.48 | WINGWVOUOFMOJQ-UHFFFAOYSA-N nih.gov |

In the context of halogenation reactions on the pyridine ring itself, these are generally challenging due to the electron-deficient nature of the ring. nih.gov Such reactions often require harsh conditions, including the use of strong Lewis acids and high temperatures. chemrxiv.org The presence of both a bromo and a fluoro substituent, along with a deactivating ester group, would likely make further electrophilic halogenation on the ring of this compound even more difficult.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 5-bromo-6-fluoronicotinate, a comprehensive analysis would involve one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to reveal two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring, and one signal in the aliphatic region for the methyl ester protons.

The proton at position 2 (H-2) of the pyridine ring would likely appear as a doublet, due to coupling with the proton at position 4 (H-4). Similarly, the H-4 proton would also be expected to be a doublet, coupling with H-2. The presence of the fluorine atom at position 6 will likely introduce further long-range coupling to the H-2 and H-4 protons, potentially resulting in more complex splitting patterns (e.g., doublet of doublets). The chemical shifts of these aromatic protons are anticipated to be in the downfield region, typically between δ 7.0 and 9.0 ppm, influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, the fluorine atom, and the methyl ester group.

The methyl protons of the ester group (-OCH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 3.5-4.0 ppm.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| H-2 | Downfield | Doublet (or dd) | ~2-3 (⁴JHF), ~0.5-1 (⁴JHH) |

| H-4 | Downfield | Doublet (or dd) | ~8-9 (³JHH), ~1-2 (⁵JHF) |

| -OCH₃ | Upfield (around 3.9) | Singlet | N/A |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected.

The carbon atoms of the pyridine ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbon atom bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The carbon attached to the bromine (C-5) will also be in this region, with its chemical shift influenced by the halogen's electronegativity and size. The remaining pyridine carbons (C-2, C-3, and C-4) will also show distinct signals, with their chemical shifts and potential smaller C-F couplings providing further structural confirmation. The carbonyl carbon of the ester group will appear as a singlet at a downfield chemical shift (typically δ 160-170 ppm). The methyl carbon of the ester group will be observed as a singlet in the upfield region (typically δ 50-60 ppm).

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C-2 | 140-155 | Doublet (small J) |

| C-3 | 120-130 | Singlet |

| C-4 | 135-145 | Doublet (small J) |

| C-5 | 110-120 | Singlet |

| C-6 | 155-165 | Doublet (large J) |

| C=O | 160-170 | Singlet |

| -OCH₃ | 50-60 | Singlet |

¹⁹F NMR for Fluorine Chemical Shifts and Coupling

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely appear as a doublet of doublets due to coupling with the adjacent protons (H-2 and H-4) on the pyridine ring. The magnitude of the fluorine-proton coupling constants (J-coupling) provides valuable information about the spatial relationship between these nuclei.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak between the H-2 and H-4 protons would confirm their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. For this molecule, NOESY could help to confirm the spatial proximity of the substituents on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The presence of bromine would result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a powerful diagnostic tool for confirming the presence of a bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₇H₅BrFNO₂).

Further fragmentation of the molecular ion in the mass spectrometer (MS/MS) would provide valuable structural information. Expected fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃), the loss of the entire ester group (-COOCH₃), and cleavage of the pyridine ring. The analysis of these fragment ions would further corroborate the proposed structure.

Expected ESI-MS Data:

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 233.95/235.95 | Isotopic pattern due to ⁷⁹Br/⁸¹Br |

| [M+Na]⁺ | 255.93/257.93 | Isotopic pattern due to ⁷⁹Br/⁸¹Br |

Gas Chromatography-Mass Spectrometry (GC-MS)

No dedicated research studies detailing the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound are publicly available. This technique would typically be employed to determine its retention time, a measure of how long the compound takes to pass through the chromatography column, and its mass spectrum, which provides information about its molecular weight and fragmentation pattern, aiding in structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

Similarly, specific experimental Infrared (IR) spectra for this compound are not published in scientific literature. An IR spectrum would be crucial for identifying the characteristic functional groups present in the molecule, such as the carbonyl (C=O) of the ester, the C-F bond, the C-Br bond, and the vibrations of the pyridine ring.

Advanced X-ray Crystallography for Solid-State Structure Elucidation

There are no publicly accessible reports on the crystal structure determination of this compound.

Conformational Analysis and Intermolecular Interactions

Consequently, a detailed analysis of its conformational preferences and the nature of intermolecular interactions, such as halogen bonding or π-stacking, which are crucial for understanding its packing in the crystal lattice, cannot be performed.

Vibrational and Electronic Spectroscopy

Raman Spectroscopy

No experimental Raman spectroscopic data for this compound has been found in the public domain. Raman spectroscopy would complement IR spectroscopy by providing information on the vibrational modes of the molecule, particularly for non-polar bonds and symmetric vibrations.

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable analytical technique employed in the structural characterization of organic compounds, including derivatives of nicotinic acid. This method provides information about the electronic transitions within a molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum can offer insights into the presence of chromophores, conjugation, and the effects of various substituents on the electronic structure of the molecule.

In the study of pyridine derivatives, UV-Vis spectroscopy can help confirm the structure and understand the electronic properties imparted by different functional groups attached to the pyridine ring. For instance, the electronic absorption spectrum of pyridine itself exhibits a primary absorption maximum around 254 nm, with additional peaks observable at 250 nm and 262 nm. These absorptions are attributed to π → π* transitions within the aromatic ring.

For substituted pyridines, such as this compound, the position and intensity of these absorption bands are expected to be influenced by the electronic effects of the bromo, fluoro, and methyl ester groups. Halogen substituents, like bromine and fluorine, can exert both inductive (-I) and resonance (+R) effects, which can modulate the energy of the electronic transitions. The methyl ester group, being an electron-withdrawing group, can also significantly affect the electronic distribution within the pyridine ring.

While specific experimental UV-Vis spectral data for this compound, including its maximum absorption wavelength (λmax), molar absorptivity (ε), and the solvent used for analysis, are not available in the reviewed literature, general principles of UV-Vis spectroscopy of heterocyclic compounds suggest that its spectrum would display characteristic bands related to the substituted pyridine chromophore. The precise λmax values would be dependent on the solvent polarity, as different solvents can stabilize the ground and excited states of the molecule to varying degrees.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of electronic structure and properties of molecules.

Geometry Optimization and Electronic Structure Analysis

A geometry optimization of Methyl 5-bromo-6-fluoronicotinate would theoretically involve determining the most stable three-dimensional arrangement of its atoms. This process would yield key data on bond lengths, bond angles, and dihedral angles. Subsequent electronic structure analysis would provide insights into the distribution of electrons within the molecule, highlighting the influence of the electronegative bromine and fluorine atoms on the pyridine (B92270) ring and the methyl ester group.

Frontier Molecular Orbital (FMO) Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's reactivity. For this compound, the HOMO-LUMO energy gap would be a critical parameter, indicating its kinetic stability and chemical reactivity. The spatial distribution of these orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack.

Vibrational Frequency Calculations and Spectroscopic Prediction

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, specific peaks in its IR and Raman spectra could be assigned to the stretching and bending of particular bonds, such as the C-Br, C-F, C=O, and C-N bonds.

Reactivity Descriptors (e.g., Fukui functions)

Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, would offer a quantitative measure of the reactivity of different atomic sites in this compound. This would allow for a more nuanced understanding of its susceptibility to various chemical reactions beyond what is offered by FMO analysis alone.

Molecular Dynamics (MD) Simulations for Conformational Analysis

MD simulations would provide a dynamic picture of the conformational landscape of this compound. Such simulations would reveal the flexibility of the methyl ester group relative to the pyridine ring and how intermolecular interactions might influence its preferred conformations in different solvent environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies involve correlating the chemical structure of a series of compounds with their biological activity. While no QSAR models specifically including this compound have been found, if a series of related nicotinic acid derivatives were synthesized and tested for a particular biological activity, a QSAR model could be developed. This would involve calculating various molecular descriptors for this compound and its analogues to build a predictive model for the activity of new, unsynthesized compounds.

Applications in Advanced Synthesis and Materials Science

Role as a Key Intermediate in Pharmaceutical Synthesis

Methyl 5-bromo-6-fluoronicotinate has emerged as a crucial building block in the pharmaceutical industry, enabling the synthesis of novel drugs and complex molecular architectures. Its reactivity allows for its incorporation into a variety of organic frameworks, leading to the development of new therapeutic agents.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This fluorinated nicotinic acid ester is a pivotal precursor in the synthesis of several active pharmaceutical ingredients. Its structure is particularly amenable to cross-coupling reactions, a common strategy in the construction of complex drug molecules. While specific, publicly disclosed API syntheses directly employing this compound are often proprietary, the analogous compound, Methyl 6-bromo-5-fluoropicolinate, is a known intermediate in the development of new drugs targeting cancer and infectious diseases. google.com The strategic placement of the bromo and fluoro substituents on the pyridine (B92270) ring allows for selective chemical modifications, a valuable attribute in the multi-step synthesis of modern pharmaceuticals.

Development of Novel Drug Scaffolds and Bioisosteres

The development of novel drug scaffolds is a cornerstone of medicinal chemistry, aiming to create new molecular frameworks with improved pharmacological properties. The pyridine ring is a well-established "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets. The introduction of fluorine and bromine atoms, as seen in this compound, can significantly enhance the metabolic stability and binding affinity of drug candidates.

Fluorine, in particular, is often used as a bioisostere for hydrogen or a hydroxyl group, a substitution that can lead to improved potency and pharmacokinetic profiles. The presence of both a fluorine and a bromine atom provides medicinal chemists with multiple points for chemical diversification, allowing for the fine-tuning of a molecule's properties to optimize its therapeutic effects. This makes this compound a valuable starting material for creating libraries of novel compounds for high-throughput screening and lead optimization.

Precursor for FXR Modulating Compounds and Other Biological Targets

The Farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. As such, it has become an important therapeutic target for a variety of metabolic diseases. While direct evidence linking this compound to the synthesis of FXR modulators is not widely published, its structural motifs are relevant to this area of research. Pyridine and other heterocyclic scaffolds are common features in the design of FXR agonists and antagonists.

Furthermore, the core structure of this compound makes it a suitable precursor for inhibitors of various protein kinases, which are key regulators of cell signaling and are frequently implicated in cancer and inflammatory diseases. For example, related fluorinated pyridine derivatives have been investigated as inhibitors of transforming growth factor-β type I receptor kinase (ALK5) and Mps1 kinase, both of which are targets in oncology. google.comepo.org

Utility in Agrochemical Development

The applications of this compound extend beyond pharmaceuticals into the realm of agrochemical research and development. The same chemical properties that make it valuable in drug discovery are also advantageous for creating new and effective crop protection solutions.

Herbicides and Pesticides

The development of new herbicides and pesticides is crucial for ensuring global food security. The pyridine core is a common feature in many commercially successful agrochemicals. The introduction of halogen atoms like fluorine and bromine can enhance the biological activity and spectrum of control of these compounds. The positional isomer, Methyl 5-bromo-6-fluoropicolinate, is known to be explored for its potential in developing new herbicides and pesticides due to its chemical stability and reactivity. google.com These attributes are shared by this compound, making it a promising intermediate for the synthesis of next-generation agrochemicals.

Crop Protection Agents

Beyond herbicides and pesticides, there is a growing demand for novel crop protection agents that can combat fungal pathogens and other threats to agricultural productivity. The development of new fungicides is particularly important due to the emergence of resistant strains. Research into fluorinated heterocyclic compounds has shown promise in this area. For instance, related fluorinated pyrazole (B372694) derivatives have demonstrated fungicidal activity. The structural elements of this compound make it a candidate for the synthesis of new fungicides and other crop protection agents designed to be more effective and environmentally benign.

Contributions to Material Science Research

While the inherent reactivity of this compound suggests its potential as a monomer or precursor in the synthesis of novel materials, a review of current scientific literature indicates that its specific applications in this domain are not yet extensively documented. The presence of reactive halogen atoms and a carboxylate group provides theoretical pathways for polymerization and incorporation into larger molecular frameworks.

Synthesis of Functional Polymers and Coordination Polymers

In principle, the structure of this compound makes it a candidate for the synthesis of functional polymers. The bromine and fluorine atoms can potentially be utilized in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, leading to the formation of polymer chains. The methyl ester group could be hydrolyzed to a carboxylic acid, which can then be used to form polyesters or polyamides. Furthermore, the nitrogen atom in the pyridine ring and the carboxylic acid functional group (after hydrolysis) could act as coordination sites for metal ions, paving the way for the synthesis of coordination polymers or metal-organic frameworks (MOFs). However, at present, there are no specific research articles or patents detailing the successful synthesis of functional or coordination polymers using this compound as a primary building block. Chemical suppliers list it as a material science building block, suggesting its potential in this field fluorochem.co.ukbldpharm.com.

Advanced Materials with Tunable Properties

The development of advanced materials with tunable electronic, optical, or thermal properties often relies on the precise design of molecular components. The combination of an electron-withdrawing pyridine ring and halogen substituents in this compound could impart specific electronic characteristics to any resulting material. By selectively modifying the different positions on the pyridine ring, it would be theoretically possible to fine-tune these properties. Despite this potential, the current body of scientific literature does not provide concrete examples of its use in creating advanced materials with tunable properties.

Applications in Combinatorial Chemistry and Library Synthesis

The utility of this compound is more evident in the context of medicinal chemistry and drug discovery, where it serves as a scaffold or intermediate in the synthesis of targeted compound libraries.

High-Throughput Synthesis of Compound Libraries

High-throughput synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of large numbers of compounds for biological screening. The distinct reactivity of the functional groups on this compound makes it a valuable starting material for creating diverse chemical libraries. For instance, the bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide range of substituents at this position. The fluorine atom can also be substituted under specific nucleophilic aromatic substitution conditions. Finally, the ester group can be converted into amides, hydrazides, or other functional groups. This multi-handle nature allows for the systematic and parallel synthesis of a multitude of derivatives.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

In the process of drug development, once an initial "hit" compound is identified, medicinal chemists engage in lead optimization to improve its potency, selectivity, and pharmacokinetic properties. This often involves the synthesis of numerous analogs to establish a structure-activity relationship (SAR). Patent literature demonstrates the use of this compound as an intermediate in the synthesis of biologically active molecules. For example, it has been used in the preparation of heterocyclic derivatives as potential antibacterial agents that inhibit DNA gyrase and/or topoisomerase IV googleapis.com. In another instance, it was a key intermediate in the synthesis of inhibitors for the second bromodomain of BET family proteins, which are targets in cancer therapy ambeed.com.

These examples underscore its role in generating focused libraries of compounds for SAR studies. By systematically varying the substituents introduced at the bromine, fluorine, and ester positions, researchers can probe how different chemical modifications affect the biological activity of the final compounds, thereby guiding the design of more effective therapeutic agents.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, environmentally friendly, and scalable methods for synthesizing Methyl 5-bromo-6-fluoronicotinate and its derivatives. Traditional multi-step syntheses of substituted pyridines are often lengthy and may use harsh reagents. nih.gov Modern synthetic chemistry is moving towards more sustainable practices.

Key areas for future investigation include:

Catalytic C-H Functionalization: Direct, late-stage C-H activation and halogenation of simpler pyridine (B92270) precursors could offer a more atom-economical route, minimizing the need for pre-functionalized starting materials. nih.gov

Green Chemistry Approaches: Exploring syntheses that use greener solvents, renewable starting materials, and energy-efficient conditions (such as microwave or photochemical activation) will be crucial. The use of non-metal catalysts is also a growing area of interest. organic-chemistry.org

Cascade Reactions: Designing one-pot cascade reactions where multiple bonds are formed sequentially without isolating intermediates can significantly improve efficiency and reduce waste. nih.govorganic-chemistry.org Such strategies could be developed to build the substituted pyridine core in a single, streamlined process.

Exploration of Expanded Reactivity Profiles

The reactivity of this compound is largely dictated by its halogen substituents. The fluorine atom at the 6-position and the bromine atom at the 5-position present distinct opportunities for selective functionalization.

Future studies should aim to:

Selective Cross-Coupling: Systematically explore the differential reactivity of the C-F and C-Br bonds in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This would enable the selective introduction of a wide range of substituents at either the 5- or 6-position, creating a library of diverse compounds.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being highly electronegative, activates the C6 position for nucleophilic aromatic substitution (SNAr). acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is known to be significantly faster than that of 2-chloropyridine. acs.org Future work should explore reactions with a broader range of nucleophiles (O, N, S, and C-based) to build complex derivatives.

Remote C-H Functionalization: Investigate methods for the functionalization of the C2 and C4 positions of the pyridine ring, which are more challenging to access due to the directing effects of the nitrogen atom and existing substituents. nih.govnih.gov Overcoming these challenges would unlock the full potential of the scaffold for creating tetra- and penta-substituted pyridines.

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. mdpi.comuc.pt

Future research in this area should focus on:

Flow Synthesis of the Core Structure: Developing a continuous flow process for the synthesis of this compound itself. This could involve multi-step sequences where reagents are added through different inlets in a microreactor system. uc.pt

Automated Derivatization: Combining flow chemistry with automated platforms to rapidly generate libraries of derivatives. For example, a flow stream of the parent compound could be split and mixed with different nucleophiles or coupling partners in parallel reactors, accelerating the discovery of new molecules with desired properties.

In-line Purification and Analysis: Integrating purification and analytical techniques (like HPLC or mass spectrometry) directly into the flow system to enable real-time reaction monitoring and isolation of pure products, further streamlining the synthetic process.

Discovery of New Applications in Medicinal and Agricultural Sciences

Substituted pyridines are a cornerstone of many pharmaceuticals and agrochemicals. wipo.int The specific combination of halogens and an ester group in this compound makes it a promising starting point for new bioactive compounds.

Potential avenues for discovery include:

Medicinal Chemistry: Nicotinic acid and its derivatives have been investigated for various therapeutic effects, including as anti-inflammatory agents targeting COX-2. nih.govchemistryjournal.net The fluorinated pyridine motif is present in many modern drugs. nih.govacs.org Future work could involve synthesizing derivatives of this compound and screening them for activity as enzyme inhibitors (e.g., kinases, nNOS), receptor modulators, or anti-infective agents. nih.gov

Agricultural Science: Fluorinated compounds have a significant market share in the agrochemical sector. researchgate.net Pyridine derivatives are used as herbicides, insecticides, and fungicides. wipo.int Libraries of compounds derived from this compound could be screened to identify new crop protection agents with novel modes of action or improved environmental profiles.

Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the transformation of this compound is essential for optimizing existing reactions and discovering new ones.

Key research questions to address include:

SNAr Mechanisms: While the classical two-step SNAr mechanism involving a Meisenheimer intermediate is well-known, recent studies suggest that many of these reactions are actually concerted (cSNAr). springernature.comnih.gov Detailed kinetic and computational studies could elucidate the precise mechanism for substitutions on this specific substrate, which could be borderline or subject to catalysis. nih.gov

Regioselectivity in Metal-Catalyzed Reactions: Investigating the factors that control regioselectivity in cross-coupling reactions. This includes the choice of metal catalyst, ligands, and reaction conditions that favor reaction at the C-Br bond versus the C-F bond.

Radical Pathways: Exploring radical-based functionalization reactions, which can offer complementary reactivity to traditional polar, two-electron pathways.

Advanced Functionalization for Tailored Molecular Architectures

The ultimate goal of synthetic chemistry is to create complex, functional molecules with precisely controlled three-dimensional structures. This compound serves as a planar, well-defined starting point for building such architectures.

Future efforts should be directed towards:

Synthesis of Polysubstituted Pyridines: Developing multi-step, regioselective functionalization sequences to access highly substituted pyridine derivatives where each position is tailored with a specific functional group. acs.orgrsc.org

Construction of Fused Heterocyclic Systems: Using the functional groups on the pyridine ring as handles to construct fused ring systems, such as pyrido[2,3-d]pyrimidines or other medicinally relevant scaffolds.

Late-Stage Functionalization: Incorporating the this compound core into larger, more complex molecules and then performing late-stage modifications. This strategy is highly valuable in drug discovery for the rapid generation of analogues. acs.org

Q & A

Q. What are the common synthetic routes for Methyl 5-bromo-6-fluoronicotinate?

this compound can be synthesized via esterification of the corresponding carboxylic acid intermediate. For example, nicotinic acid derivatives are often esterified using methanol under acidic or catalytic conditions. A related compound, 6-Bromo-5-fluoronicotinaldehyde (CAS 1227588-59-1), is synthesized via halogenation and fluorination of pyridine precursors, suggesting similar strategies for introducing bromo and fluoro substituents on the nicotinate scaffold . Optimization of reaction conditions (e.g., temperature, catalyst) is critical to minimize side reactions like dehalogenation.

Q. How should this compound be purified to achieve >95% purity?

Column chromatography using silica gel with gradients of ethyl acetate/hexane is widely employed. For brominated fluoropyridines, recrystallization from ethanol or dichloromethane/hexane mixtures is effective. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (for volatile byproducts) are recommended to verify purity. Similar protocols are described for structurally related compounds, such as 4-Bromo-5-fluoro-2-methylbenzaldehyde, which requires rigorous drying to avoid hydrolysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : and NMR to confirm substituent positions and ester functionality. Fluorine () NMR is critical for detecting deshielding effects from the electron-withdrawing fluoro group.

- HRMS : To validate molecular weight and isotopic patterns (e.g., bromine’s / doublet).

- IR : To identify ester carbonyl stretches (~1700 cm). Cross-referencing with databases for analogous compounds (e.g., 5-Bromo-2-fluorophenylacetic acid) ensures accurate interpretation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is the gold standard for unambiguous structural determination. For example, SHELXL’s refinement tools can model disorder in halogen substituents or confirm dihedral angles between the pyridine ring and ester group. Recent updates to SHELXL allow handling of twinned crystals, which are common in halogenated compounds due to packing complexities . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What strategies mitigate contradictions in reported reactivity of this compound in cross-coupling reactions?

Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling yields may arise from competing protodehalogenation or steric hindrance. Systematic studies should:

- Screen palladium catalysts (e.g., Pd(PPh) vs. XPhos Pd G3).

- Optimize base (KCO vs. CsCO) and solvent (toluene vs. dioxane).

- Monitor reaction progress via NMR to detect intermediate fluorinated species. Similar approaches are documented for 5-Bromo-2-fluoropyridine-3-boronic acid, where electron-deficient aryl bromides require tailored conditions .

Q. How does the steric and electronic profile of this compound influence its stability under varying storage conditions?

Bromo-fluoro pyridines are prone to hydrolysis under humid conditions. Storage at 0–6°C in inert atmospheres (argon) is recommended, as evidenced by stability data for 4-Bromo-5-fluoro-2-methylbenzaldehyde . Degradation products (e.g., carboxylic acids) can be quantified via LC-MS. Accelerated stability studies (40°C/75% RH) predict shelf life, while DFT calculations model electron-density distributions to identify reactive sites .

Data Analysis and Experimental Design

Q. How should researchers address conflicting NMR assignments for this compound analogs?

Contradictions often stem from solvent effects or impurities. Solutions include:

- Comparing experimental - coupling constants with computational predictions (e.g., DFT at the B3LYP/6-31G* level).

- Using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Referencing crystallographic data (e.g., bond lengths from SHELXL-refined structures) to validate substituent positions .

Q. What experimental controls are critical when studying the photophysical properties of this compound?

- Include halogen-free analogs (e.g., Methyl 6-fluoronicotinate) to isolate the bromine’s heavy-atom effect on fluorescence quenching.

- Conduct UV-vis and fluorescence spectroscopy in degassed solvents to exclude oxygen-mediated excited-state interactions.

- Use time-resolved spectroscopy to differentiate radiative vs. non-radiative decay pathways, as demonstrated for brominated fluorophores .

Methodological Considerations

Q. How can researchers optimize regioselective functionalization of this compound?

The bromine atom at position 5 is more reactive than the fluorine at position 6 in cross-coupling reactions. To enhance regioselectivity:

- Use directing groups (e.g., pyridine N-oxide) to bias metalation sites.

- Employ transition-metal catalysts with tailored ligands (e.g., bidentate ligands for C–Br activation).

- Monitor reaction kinetics via in situ IR to detect intermediates .

Q. What computational methods aid in predicting the reactivity of this compound in drug discovery?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with biological targets. QSAR models trained on brominated pyridines predict metabolic stability and toxicity. Frontier molecular orbital (FMO) analysis identifies electrophilic/nucleophilic sites for further derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.